Glymidine Photohemolytic Activity Appears at a 10‑Fold Lower Concentration Than That of Tolbutamide or Chlorpropamide
In a head‑to‑head in vitro photohemolysis study employing a solar‑simulating irradiation (SOL 3) apparatus, glymidine caused erythrocyte hemolysis at a concentration of 10⁻⁴ mol/L, whereas tolbutamide, chlorpropamide, glipizide, and gliquidone required a ten‑fold higher concentration (10⁻³ mol/L) to produce hemolysis [1][2]. At the lower 10⁻⁴ mol/L concentration, none of the other sulfonamide‑derived antidiabetics tested showed hemolytic effects [2].
| Evidence Dimension | Photohemolytic potency (minimum hemolytic concentration in vitro) |
|---|---|
| Target Compound Data | 10⁻⁴ mol/L (glymidine) |
| Comparator Or Baseline | Tolbutamide, chlorpropamide, glipizide, gliquidone: 10⁻³ mol/L |
| Quantified Difference | Glymidine is ~10‑fold more potent as a photohemolytic agent in this assay |
| Conditions | Human erythrocytes; solar‑simulating irradiation (SOL 3 apparatus); concentration range 10⁻³–10⁻⁵ mol/L; in vitro |
Why This Matters
Researchers procuring a sulfonamide‑type insulin secretagogue for light‑exposure or phototoxicity studies must account for glymidine’s substantially greater photohemolytic potency compared with commonly used sulfonylureas.
- [1] Selvaag E et al. (1996). Photohemolytic potency of oral antidiabetic drugs in vitro: effects of antioxidants and a nitrogen atmosphere. Photodermatol Photoimmunol Photomed, 12(4):175–179. View Source
- [2] Selvaag E et al. (1996) – as reported in secondary abstract: Photohemolysis due to oral antidiabetic drugs. View Source
